molecular formula C21H17ClF3N5 B2917675 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide CAS No. 400081-95-0

3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide

Cat. No.: B2917675
CAS No.: 400081-95-0
M. Wt: 431.85
InChI Key: XKWBOQVHSLRVGV-HDMRNDRWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves a multi-step process. Common starting materials include 4-methylaniline, 4-methylphenylamine, and pyridine-2-carboximidamide. Key steps include chlorination, amination, and trifluoromethylation under controlled conditions. Specific catalysts and reagents like phosphorus oxychloride and trifluoromethanesulfonic anhydride are often employed to facilitate reactions.

Industrial Production Methods: Industrial synthesis often scales up laboratory methods with optimizations for cost-efficiency and yield improvement. Flow chemistry techniques, automated reactors, and robust purification processes ensure consistent quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reductive reactions are less common but can be induced under specific conditions, usually involving hydrogenation.

  • Substitution: Substitution reactions, especially nucleophilic aromatic substitutions, are more typical, often replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substituting reagents: Sodium methoxide, sodium ethoxide.

Major Products Formed: The primary products include various substituted derivatives depending on the reacting agents and conditions. These can lead to diverse applications in pharmaceuticals and material science.

Scientific Research Applications

3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide finds extensive use in:

  • Chemistry: As a building block in organic synthesis for developing new compounds with potential bioactivity.

  • Biology: Studying molecular interactions due to its unique structural features.

  • Medicine: Investigating pharmacological properties for potential therapeutic uses.

  • Industry: Creating specialized materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or other proteins that can bind with the compound, influencing biological pathways.

  • Pathways Involved: Can affect signaling pathways or catalytic activities, altering cellular responses and functions.

Comparison with Similar Compounds

  • N'-phenyl-N-pyridinylcarboximidamides

  • Trifluoromethylpyridines

  • Chloroanilines

  • Uniqueness: The trifluoromethyl group and specific positioning of chloro and methylanilino groups impart distinct chemical and physical properties, enhancing its applications in various domains.

  • Feel free to delve deeper into any section!

    Properties

    IUPAC Name

    3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H17ClF3N5/c1-13-3-7-16(8-4-13)27-29-20(30-28-17-9-5-14(2)6-10-17)19-18(22)11-15(12-26-19)21(23,24)25/h3-12,27H,1-2H3/b29-20-,30-28?
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKWBOQVHSLRVGV-IOXOKDBGSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H17ClF3N5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    431.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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